Tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C({12})H({23})NO(_{4}) It is characterized by a piperidine ring substituted with a tert-butyl ester, a hydroxyl group, and a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, such as 4-hydroxy-4-(methoxymethyl)piperidine, the piperidine ring is formed through cyclization reactions.
Introduction of the Tert-butyl Ester Group: The tert-butyl ester group is introduced via esterification reactions using tert-butyl chloroformate or similar reagents under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems are used to optimize yield and efficiency.
Catalysts and Solvents: Catalysts such as acids or bases and solvents like dichloromethane or ethanol are employed to facilitate the reactions.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO({3})).
Reducing Agents: Sodium borohydride (NaBH({4})).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted piperidines depending on the reagents used.
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmaceutical Development: Explored for potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry:
Material Science: Investigated for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl and methoxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Tert-butyl 4-hydroxypiperidine-1-carboxylate: Lacks the methoxymethyl group, leading to different reactivity and applications.
4-Hydroxy-4-(methoxymethyl)piperidine: Lacks the tert-butyl ester group, affecting its stability and solubility.
This detailed overview provides a comprehensive understanding of tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
Tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate (TBHMP) is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
TBHMP is characterized by the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 225.29 g/mol
- Functional Groups : Hydroxyl group, methoxymethyl group, piperidine ring, and tert-butyl ester.
Anticancer Activity
Recent studies have indicated that TBHMP exhibits significant anticancer properties. For instance, it has been evaluated against various cancer cell lines, revealing promising results:
Cell Line | IC (μM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast) | 0.126 | Induces apoptosis via caspase activation |
HeLa (Cervical) | 41 | Cell cycle arrest at G2/M phase |
CEM (T-Lymphocyte) | 9.6 | Inhibition of proliferation |
The compound showed a selective cytotoxicity profile, with a significantly lower effect on non-cancerous cells compared to cancerous ones, indicating its potential for targeted therapy .
TBHMP's anticancer effects are primarily attributed to its ability to induce apoptosis and inhibit cell proliferation. It has been shown to activate caspase pathways and disrupt normal cell cycle progression, particularly in breast cancer cells . Additionally, its structural features allow it to interact with specific molecular targets involved in tumorigenesis.
Case Studies
- Study on MDA-MB-231 Cells :
- Comparative Study with Other Compounds :
Properties
IUPAC Name |
tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(14)13-7-5-12(15,6-8-13)9-16-4/h15H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUWCTBTBPMHQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(COC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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